molecular formula C13H14N2O2S B1284847 3-Amino-N-(3-methylphenyl)benzenesulfonamide CAS No. 953888-95-4

3-Amino-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B1284847
CAS No.: 953888-95-4
M. Wt: 262.33 g/mol
InChI Key: ZGYSJFOOKZZGCV-UHFFFAOYSA-N
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Description

3-Amino-N-(3-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-methylphenyl)benzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with aniline under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization from ethanol to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of 3-Amino-N-(3-methylphenyl)benzenesulfonamide exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds derived from this sulfonamide have shown selective inhibition against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) while sparing normal breast cell lines (MCF-10A). Notably, certain derivatives displayed IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against cancer cells with a selectivity index of up to 17.5 times .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. Derivatives such as 4e , 4g , and 4h exhibited IC50 values between 10.93 and 25.06 nM for CA IX and between 1.55 and 3.92 μM for CA II, showcasing their selectivity for CA IX . This selectivity is crucial as it allows for targeted therapy that minimizes side effects on normal tissues.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been evaluated against several bacterial strains. Compounds such as 4e , 4g , and 4h showed significant inhibition against Staphylococcus aureus at concentrations of 50 μg/mL, with inhibition rates of 80.69%, 69.74%, and 68.30%, respectively . Additionally, these compounds demonstrated potential anti-biofilm activity against Klebsiella pneumoniae.

Case Study: Breast Cancer Treatment

In a study focused on the anti-cancer properties of sulfonamide derivatives, researchers synthesized several compounds based on the structure of this compound. The most promising derivative (4e ) was further examined for its ability to induce apoptosis in MDA-MB-231 cells, resulting in a significant increase in apoptotic markers compared to controls . This suggests that the compound not only inhibits proliferation but also promotes programmed cell death in cancer cells.

Case Study: Bacterial Growth Inhibition

Another study assessed the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives maintained high levels of activity against resistant strains, highlighting their potential as alternative therapeutic agents in treating bacterial infections .

Summary Table of Applications

Application AreaSpecific ActivityNotable CompoundsIC50 Values
Anti-CancerInhibition of MDA-MB-231 and MCF-7 cell lines4e, 4g, 4h1.52 - 6.31 μM
Enzyme InhibitionSelective inhibition of CA IX4e, 4g, 4hCA IX: 10.93 - 25.06 nM
CA II: 1.55 - 3.92 μM
AntibacterialInhibition against S. aureus and K. pneumonia4e, 4g, 4h>50 μg/mL

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to reduced intraocular pressure in glaucoma or hindered tumor growth in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(3-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-N-(3-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its notable biological activities , particularly in antibacterial and potential anti-inflammatory applications. This article delves into its mechanisms of action, comparative biological activity with related compounds, and recent research findings.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria. This inhibition leads to a disruption in the production of folate, which is essential for nucleic acid synthesis, thereby hindering bacterial growth.

Additionally, preliminary studies suggest that this compound may possess anti-inflammatory properties , although further research is necessary to fully elucidate these effects and the underlying mechanisms involved.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Description
AntibacterialInhibits bacterial growth via competitive inhibition of dihydropteroate synthase.
Anti-inflammatoryPotential effects observed; requires further investigation.

Comparative Analysis with Related Compounds

The structural uniqueness of this compound influences its binding affinity and biological activity compared to other sulfonamides. Below is a comparison table highlighting similar compounds:

Compound Name Molecular Formula Biological Activity
3-Amino-N-(4-methylphenyl)benzenesulfonamideC₁₃H₁₄N₂O₂SAntibacterial
4-Amino-N-(3-methylphenyl)benzenesulfonamideC₁₃H₁₄N₂O₂SAntibacterial
3-Amino-4-chloro-N-(3-methylphenyl)benzenesulfonamideC₁₃H₁₃ClN₂O₂SAntibacterial

The variations in substituents (e.g., methyl or chloro groups) significantly affect the pharmacological profiles and efficacy against different bacterial strains.

Case Studies and Research Findings

Recent studies have explored the biological activity of various benzenesulfonamides, including this compound. For instance, research has demonstrated that certain derivatives exhibit potent antibacterial properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

In a specific study, compounds similar to this compound were evaluated for their anti-inflammatory effects in vivo. The results indicated significant inhibition of carrageenan-induced paw edema in rat models, showcasing the compound's potential therapeutic applications .

Properties

IUPAC Name

3-amino-N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYSJFOOKZZGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588524
Record name 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953888-95-4
Record name 3-Amino-N-(3-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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